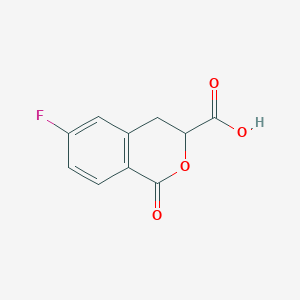

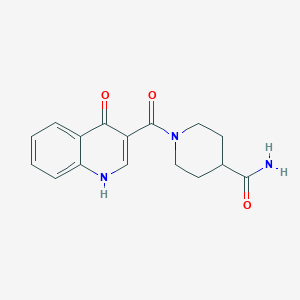

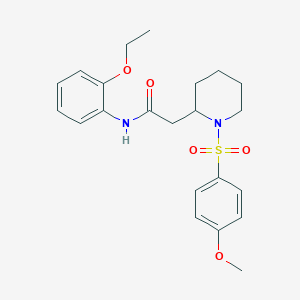

![molecular formula C23H19FN2O4S B2499902 N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 941987-63-9](/img/structure/B2499902.png)

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biological activities. In the context of N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide, similar compounds have been synthesized using various methods. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved the structure-activity relationship (SAR) and biochemical characterization, indicating the importance of the sulfonamide group in inhibiting kynurenine 3-hydroxylase . Another approach to synthesizing sulfonamide derivatives is the electrochemical synthesis, which offers a mild and regioselective protocol, as demonstrated in the synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives . This method avoids the use of toxic reagents and provides high yields.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex and is often characterized using various spectroscopic techniques. For example, the compound 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was characterized using FTIR, NMR, and single-crystal X-ray diffraction, and its stability was analyzed using natural bond orbital (NBO) analysis . Similarly, the crystal structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide was determined, revealing extensive π-π interactions and intermolecular hydrogen bonding, which are crucial for the stability and reactivity of the molecule .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. The electrochemical synthesis paper describes the anodic oxidation of 2-aminodiphenylamine, which produces a Michael acceptor that reacts with sulfinic acids to yield sulfonamide derivatives. This indicates that the sulfonamide group can act as a reactive site for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The DFT study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide provided insights into the molecular geometry, vibrational frequencies, atomic charges, and frontier molecular orbitals, which are essential for understanding the reactivity and interaction of the molecule with biological targets . The cytotoxicity assessment of new 4-benzyl-1,3-oxazole derivatives incorporating a 4-[(4-bromophenyl)sulfonyl]phenyl fragment also highlights the importance of the sulfonamide group in biological activity .

Applications De Recherche Scientifique

Materials Science Applications

Benzoxazole derivatives, similar in structure to the compound , have been studied for their application in materials science, particularly in the development of plastic scintillators. These materials are crucial for radiation detection and measurement. Salimgareeva and Kolesov (2005) discuss the scintillation properties of plastic scintillators based on polymethyl methacrylate with various luminescent dyes, highlighting the potential of benzoxazole derivatives as luminescent activators or wavelength shifters in these systems (Salimgareeva & Kolesov, 2005).

Pharmaceutical Research

In pharmaceutical research, compounds with similar chemical frameworks are explored for their therapeutic potentials. For instance, benzoxazole derivatives have been investigated for their anticancer properties. Mazur et al. (2012) discuss mafosfamide, a cyclophosphamide analog with a benzoxazole-like structure, highlighting its efficacy and tolerability in patients with neoplastic meningitis due to leukemia, lymphoma, and solid tumors (Mazur, Opydo-Chanek, Stojak, & Wojcieszek, 2012).

Environmental Science

Benzoxazole derivatives are also significant in environmental science, particularly in the study of synthetic phenolic antioxidants (SPAs). Liu and Mabury (2020) review the environmental occurrence, human exposure, and toxicity of SPAs, noting the detection of benzoxazole derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) in various environmental matrices (Liu & Mabury, 2020).

Propriétés

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(4-fluorophenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2O4S/c24-17-9-13-19(14-10-17)31(28,29)15-3-6-22(27)25-18-11-7-16(8-12-18)23-26-20-4-1-2-5-21(20)30-23/h1-2,4-5,7-14H,3,6,15H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVUALOLIGCLDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

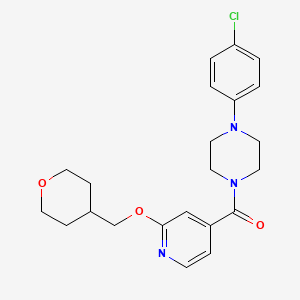

![1-(2,4-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2499821.png)

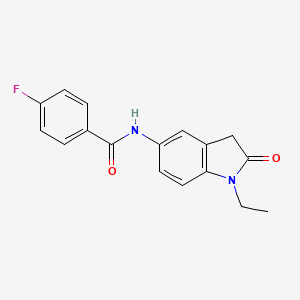

![N-[4-[4-(acetamidomethyl)phenyl]-1,3-thiazol-2-yl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2499825.png)

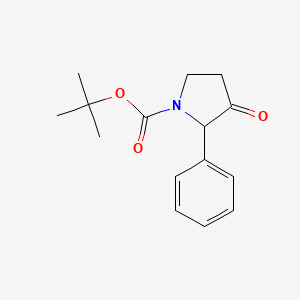

![ethyl 2-(1-chloroethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2499827.png)

![4-tert-butyl-N-[2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2499835.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoropiperidine-4-carboxylic acid](/img/structure/B2499838.png)